CB2 Receptor Binding Affinity Within the Indole-3-oxoacetamide Class
The indole-3-oxoacetamide chemotype to which N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide belongs achieves CB2 receptor Ki values as low as 0.37 nM, with the class spanning 0.37–377 nM depending on the amide substituent [1]. The 1,2-dimethylindole core is a critical determinant of high affinity; the des-methyl analog (CAS 92255‑64‑6) lacks this substitution and is expected to exhibit significantly reduced CB2 binding based on established SAR for the indole N-1 position . Although a direct Ki value for the sec-butyl analog is not publicly reported, the SAR trend indicates that the sec-butyl amide occupies a steric and lipophilic space between the smaller primary amide (Ki ∼377 nM) and bulkier N,N-dialkyl variants (Ki as low as 0.37 nM) [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the 0.37–377 nM range based on class SAR. |
| Comparator Or Baseline | Indole-3-oxoacetamide class range: Ki = 0.37 nM (most potent N,N-dialkyl analog) to 377 nM (primary amide analog); des-methyl analog CAS 92255‑64‑6: Ki data not available, but expected lower. |
| Quantified Difference | Approximately 2–3 log-fold class-internal affinity range driven by amide substitution. |
| Conditions | CB2 receptor competitive binding assays with [³H]CP-55,940 as radioligand; human CB2-transfected HEK-293 cell membranes (Pasquini et al., 2012). |
Why This Matters
Procurement of the 1,2-dimethylindole scaffold with the sec-butyl amide places the compound in a SAR-proven high-affinity region, whereas the des-methyl analog (CAS 92255‑64‑6) lacks the hydrophobic contacts essential for nanomolar CB2 binding.
- [1] Pasquini, S.; Mugnaini, C.; Ligresti, A.; Tafi, A.; Brogi, S.; Falciani, C.; Pedani, V.; Pesco, N.; Guida, F.; Luongo, L.; Varani, K.; Borea, P. A.; Maione, S.; Di Marzo, V.; Corelli, F. Design, Synthesis, and Pharmacological Characterization of Indol-3-ylacetamides, Indol-3-yloxoacetamides, and Indol-3-ylcarboxamides: Potent and Selective CB2 Cannabinoid Receptor Inverse Agonists. J. Med. Chem. 2012, 55 (11), 5391–5402. DOI: 10.1021/jm3003334. View Source
